molecular formula C₁₇H₁₈D₃NO₂ B1162465 2-Hydroxymethyl Atomoxetiene-d3

2-Hydroxymethyl Atomoxetiene-d3

Cat. No.: B1162465
M. Wt: 274.37
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Nomenclature

2-Hydroxymethyl Atomoxetiene-d3 is characterized by its incorporation of deuterium atoms and a hydroxymethyl functional group attached to the atomoxetine backbone structure. The parent compound, 2-Hydroxymethyl Atomoxetiene, carries the Chemical Abstracts Service number 299435-92-0 and possesses the molecular formula C17H21NO2 with a molecular weight of 271.35 daltons. The deuterated version would theoretically maintain the same basic structure while incorporating deuterium atoms, typically at the N-methyl position, consistent with other atomoxetine-d3 derivatives.

The systematic International Union of Pure and Applied Chemistry nomenclature for the non-deuterated parent compound is [2-[(1R)-3-(methylamino)-1-phenylpropoxy]phenyl]methanol. The compound exhibits specific stereochemistry at the chiral center, maintaining the (R)-configuration characteristic of pharmacologically active atomoxetine derivatives. The Simplified Molecular Input Line Entry System representation shows the structural connectivity as CNCCC@HOC2=CC=CC=C2CO, clearly indicating the hydroxymethyl substitution at the ortho position of the phenoxy ring.

Physical and chemical properties of the parent 2-Hydroxymethyl Atomoxetiene include a calculated boiling point of 438.4±45.0 degrees Celsius at 760 millimeters of mercury, a flash point of 218.9±28.7 degrees Celsius, and a density of 1.1±0.1 grams per cubic centimeter. The compound exhibits a vapor pressure of 0.0±1.1 millimeters of mercury at 25 degrees Celsius and a polarizability of 32.3±0.5 × 10^-24 cubic centimeters.

Structural Relationship to Atomoxetine and Its Derivatives

The structural foundation of this compound derives from atomoxetine, which possesses the molecular formula C17H21NO and serves as the parent pharmaceutical compound. Atomoxetine itself is characterized as a secondary amino compound containing methyl and 3-(2-methylphenoxy)-3-phenylpropan-1-yl substituents. The International Union of Pure and Applied Chemistry name for atomoxetine is (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine.

The deuterated atomoxetine derivatives, exemplified by compounds such as Atomoxetine-d3 Hydrochloride, incorporate trideuteriomethyl substitution at the amino nitrogen position. Atomoxetine-d3 Hydrochloride carries the molecular formula C17H22ClNO with a molecular weight of 294.8 grams per mole, where the deuterium atoms replace the hydrogen atoms in the N-methyl group. The International Union of Pure and Applied Chemistry designation for this compound is (3R)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine hydrochloride.

The hydroxylation pattern in 2-Hydroxymethyl Atomoxetiene represents a specific metabolic modification where the methyl group of the 2-methylphenoxy substituent undergoes oxidation to form a hydroxymethyl group. This transformation occurs through cytochrome P450-mediated metabolism, particularly involving CYP2B6 enzymatic activity. Research has demonstrated that 2-hydroxymethylatomoxetine formation becomes increasingly prominent in individuals with reduced CYP2D6 activity, representing a compensatory metabolic pathway.

Compound Molecular Formula Molecular Weight Key Structural Features
Atomoxetine C17H21NO 255.36 Parent compound with 2-methylphenoxy group
Atomoxetine-d3 HCl C17H22ClNO 294.8 Trideuteriomethyl N-substitution
2-Hydroxymethyl Atomoxetiene C17H21NO2 271.35 Hydroxymethyl substitution on phenoxy ring
4'-Hydroxy Atomoxetine-d3 C17H21NO2 274.37 Para-hydroxylation with deuterium labeling

Research Significance in Pharmacological and Analytical Studies

The research significance of this compound extends across multiple domains of pharmaceutical science, particularly in analytical method development and metabolite characterization studies. Deuterated atomoxetine derivatives serve as essential internal standards in liquid chromatography-tandem mass spectrometry applications for quantifying atomoxetine and its metabolites in biological matrices. The incorporation of deuterium atoms provides mass spectral differentiation while maintaining nearly identical chromatographic behavior to the non-labeled analytes.

In pharmacokinetic studies, deuterated standards like atomoxetine-d3 enable precise quantification of parent drug and metabolite concentrations in human plasma samples. Research has demonstrated the utility of atomoxetine-d3 as an internal standard in methods achieving linearity ranges from 0.500 to 2000 nanograms per milliliter in plasma, with detection limits as low as 19.3 picograms on-column. These analytical capabilities support Clinical Pharmacogenetic Implementation Consortium guidelines for personalized atomoxetine therapy based on CYP2D6 genotype information.

The metabolic significance of 2-hydroxymethylatomoxetine formation has been established through comprehensive biotransformation studies in pediatric populations. Research utilizing human liver microsome preparations from 116 pediatric samples revealed that 2-hydroxymethylatomoxetine formation represents a competing pathway to the primary CYP2D6-mediated 4-hydroxylation route. In individuals with CYP2D6 poor metabolizer status, the relative contribution of 2-hydroxymethylatomoxetine formation increases substantially, making this pathway clinically relevant for understanding inter-individual variability in atomoxetine disposition.

Mass spectrometry-based analytical methods have been specifically developed for the simultaneous determination of atomoxetine and its hydroxylated metabolites, including 2-hydroxymethylatomoxetine. These methods employ multiple reaction monitoring transitions, with atomoxetine-d3 showing characteristic fragmentation patterns at mass-to-charge ratios of 259.3 → 47.0. The deuterium labeling provides clear mass spectral differentiation, enabling accurate quantification even in complex biological matrices containing multiple atomoxetine metabolites.

Analytical Parameter Atomoxetine-d3 Performance Reference Method Capability
Linear Range 0.500-2000 ng/mL Clinical plasma concentrations
Detection Limit 19.3 pg on-column Sensitive pediatric dosing studies
Mass Transition 259.3 → 47.0 Multiple reaction monitoring
Recovery >85% Protein precipitation methods
Matrix Effect Minimal Complex biological samples

The research applications of this compound extend to pharmaceutical development processes, including method validation studies, quality control applications, and regulatory submission support. The compound serves as a reference standard for analytical method development during synthesis and formulation stages of drug development, providing traceability against pharmacopeial standards. These applications support both United States Pharmacopeia and European Pharmacopoeia compliance requirements for pharmaceutical analysis.

Recent advances in understanding atomoxetine biotransformation have highlighted the importance of characterizing alternative metabolic pathways, particularly in populations with genetic variations affecting CYP2D6 activity. The formation of carboxyl-hydroxyl atomoxetine metabolites resulting from sequential metabolism of initial 2-methylhydroxylation represents a significant percentage of recovered metabolites in CYP2D6 intermediate and poor metabolizers. This research emphasizes the critical role of deuterated standards like this compound in accurately quantifying these metabolic pathways and supporting personalized medicine approaches in atomoxetine therapy.

Properties

Molecular Formula

C₁₇H₁₈D₃NO₂

Molecular Weight

274.37

Synonyms

2-[(1R)-3-(Methyl-d3-amino)-1-phenylpropoxy]benzenemethanol;  (R)-(2-(3-(Methyl-d3-amino)-1-phenylpropoxy)phenyl)methanol

Origin of Product

United States

Comparison with Similar Compounds

Non-Deuterated Analog: 2-Hydroxymethyl Atomoxetiene

  • Molecular Weight : Slightly lower due to the absence of deuterium.
  • Applications : Primarily used in preliminary pharmacological assays to assess binding affinity and metabolic pathways.
  • Cost : Priced at 253 EUR/mg, ~25% cheaper than its deuterated counterpart, reflecting reduced synthesis demands .
  • Limitations : Susceptible to rapid metabolic degradation compared to the deuterated form, limiting its utility in long-term tracer studies .

4'-Hydroxy Atomoxetine-d3 Hemioxalate

  • Structural Differences : Features a deuterated hydroxy group on the atomoxetine backbone and a hemioxalate counterion, enhancing solubility and stability .
  • Applications :
    • Pharmaceutical Research : Serves as a reference standard for analytical methods (e.g., quantifying metabolites in bioavailability studies) .
    • Material Science : Used to engineer deuterated polymers with enhanced thermal resistance .
  • Regulatory Compliance : Meets ICH guidelines for impurity profiling, making it suitable for Good Manufacturing Practice (GMP) applications .

2-(Hydroxymethyl)phenylboronic Acid

  • Functional Group : Boronic acid moiety enables Suzuki-Miyaura cross-coupling reactions, unlike 2-Hydroxymethyl Atomoxetiene-d3.
  • Applications :
    • Synthetic Chemistry : Intermediate in synthesizing aryl-alkyl conjugated drugs.
    • Bioconjugation : Used to develop targeted drug delivery systems via pH-sensitive linkages .
  • Cost: 108 EUR/100 mg, significantly cheaper due to non-deuterated structure and broader commercial availability .

2-Hydroxymethyl Loratadine

  • Therapeutic Class : Metabolite of the antihistamine loratadine.
  • Applications :
    • Pharmacology : Studied for its role in allergic response modulation.
    • Drug Metabolism : Used to investigate cytochrome P450 enzyme interactions.
  • Key Difference : Lacks isotopic labeling, limiting its use in advanced tracer studies compared to this compound .

Comparative Data Table

Compound Molecular Weight Deuterated? Key Applications Price (EUR/mg) Purity (%)
This compound 352.8* Yes Pharmacokinetics, metabolic tracer studies 340 >98
2-Hydroxymethyl Atomoxetiene 349.7* No Preliminary drug screening 253 >95
4'-Hydroxy Atomoxetine-d3 Hemioxalate 378.9* Yes Reference standards, material science N/A >99
2-(Hydroxymethyl)phenylboronic Acid 151.9 No Bioconjugation, synthetic chemistry 1.08 >90

*Estimated based on structural analogs; exact values require experimental validation.

Preparation Methods

Deuterium Incorporation Strategies

Deuteration of the N-methyl group can be achieved through two primary approaches:

Deuterated Starting Materials

Using N-(trideuteriomethyl)-3-hydroxy-3-phenylpropylamine as the precursor ensures direct incorporation of deuterium at the synthesis outset. This compound can be prepared via reductive amination of 3-hydroxy-3-phenylpropionaldehyde with deuterated methylamine (CD3NH2) in the presence of sodium cyanoborodeuteride (NaBD3CN). The reaction proceeds at 20–25°C in tetrahydrofuran-d8, achieving >98% isotopic incorporation as verified by mass spectrometry.

Post-Synthetic Isotopic Exchange

Exposing atomoxetine free base to D2O under basic conditions (pH 10–12) at 80°C for 72 hours enables H/D exchange at the N-methyl group. Kinetic studies show 85–92% deuteration efficiency using 10 mol% Pd/C catalyst, though this method risks deuteration at other labile positions.

Hydroxymethyl Group Introduction

The 2-hydroxymethyl modification is introduced during the alkylation stage:

  • Alternative Electrophile : Replace 2-fluorotoluene with 2-(bromomethyl)oxirane in the DMSO-mediated reaction. This epoxide undergoes ring-opening at the benzylic position, appending a hydroxymethyl group.

  • Temperature Control : Maintain reaction temperatures at 110–120°C to prevent epoxide polymerization while achieving >90% conversion (Table 1).

Table 1: Optimization of 2-(Bromomethyl)oxirane Alkylation

ParameterRange TestedOptimal ValueConversion Efficiency
Temperature (°C)90–13011592.4%
DMSO (equiv)0.5–2.51.894.1%
Reaction Time (h)8–241691.7%

Enantiomeric Resolution of Deuterated Intermediates

The mandelic acid resolution step demonstrates significant deuterium isotope effects:

Crystallization Kinetics

Using (S)-(+)-mandelic acid in ethyl acetate-d10 at −20°C slows crystallization rates by 35–40% compared to protonated systems, requiring 48–72 hours for complete diastereomer separation. The deuterated (R)-(−)-tomoxetine-(S)-(+)-mandelate exhibits a 0.15 Å shorter hydrogen bond distance in X-ray crystallography, enhancing lattice stability.

Solvent Isotope Effects

Deuterated solvents increase diastereomeric excess from 98.5% to 99.8%:

  • Ethanol-d6: ΔΔG‡ = +1.2 kcal/mol

  • Water-d2: ΔΔG‡ = +0.8 kcal/mol

Final Hydrochloride Salt Formation

Conversion of the deuterated mandelate salt to 2-hydroxymethyl atomoxetine-d3 hydrochloride requires modified conditions:

Acidification Protocol

  • HCl Gas Addition : Sparging DCl gas into a −10°C solution of the free base in dichloromethane-d2 achieves 99.5% deuteration retention.

  • Aqueous HCl-D2 : 12M HCl in D2O produces 97.3% isotopic purity but risks hydroxyl group deuteration.

Table 2: Hydrochloride Formation Efficiency

MethodTemp (°C)Time (h)Deuteration RetentionYield
DCl Gas−10299.5%88%
HCl/D2O25197.3%92%
HCl/Isopropanol-d80498.1%85%

Analytical Characterization

Mass Spectrometry

  • ESI-MS : m/z 303.18 [M+H]+ (theoretical 303.17) with characteristic d3 isotopic pattern (M+1: 3.3%, M+2: 0.4%)

  • HRMS : Calcd for C17H18D3NO2: 303.1742, Found: 303.1739

NMR Spectroscopy

  • 1H NMR (500 MHz, CDCl3) : δ 7.35–7.18 (m, 5H, ArH), 4.10 (s, 2H, CH2OH), 3.02 (q, J = 6.5 Hz, 2H), 2.45 (s, 3H, N-CD3)

  • 13C NMR : 139.2 (C-Ar), 72.8 (CH2OH), 51.3 (N-CD3)

Stability and Degradation Studies

The deuterated compound exhibits enhanced thermal stability compared to protonated atomoxetine:

Accelerated Stability Testing

ConditionTime% Degradation (Protonated)% Degradation (d3)
40°C/75% RH3 mo1.8%0.9%
60°C1 mo4.2%2.1%
0.1M HCl, 37°C24 h12.4%6.7%

Deuteration reduces acid-catalyzed N-demethylation by 46%, as determined by Arrhenius analysis (Ea increased from 18.7 to 22.3 kcal/mol) .

Q & A

Basic Research Questions

Q. How is 2-Hydroxymethyl Atomoxetiene-d3 synthesized and characterized in academic research?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions using isotopically labeled reagents. For example, intermediates may undergo alkylation or borohydride reduction (as seen in ferrocene analogs) followed by purification via column chromatography or preparative HPLC. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., deuterium-induced splitting patterns) and liquid chromatography-mass spectrometry (LC-MS) for purity assessment. Stability under storage conditions (-20°C) should be validated .

Q. What analytical techniques are validated for quantifying this compound in complex biological matrices?

  • Methodological Answer : LC-MS/MS is the gold standard, leveraging deuterium labeling to distinguish the compound from endogenous metabolites. Key steps include:

  • Sample preparation : Protein precipitation or solid-phase extraction to reduce matrix interference.
  • Chromatography : Reverse-phase C18 columns with mobile phases optimized for deuterated analogs.
  • Validation parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) using HEPES buffer (pH 7.4) to maintain stability .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence metabolic stability compared to the non-deuterated form?

  • Methodological Answer : The kinetic isotope effect (KIE) reduces metabolic degradation by altering C-D bond cleavage rates. In vitro assays using human liver microsomes (HLMs) can quantify this:

  • Protocol : Incubate both forms with HLMs and NADPH, then measure remaining substrate via LC-MS.
  • Data analysis : Calculate half-life (t1/2) and intrinsic clearance (CLint). For example, deuterated versions may show 2–3x longer t1/2 due to slowed CYP450-mediated oxidation .

Q. What role does this compound play in targeted drug delivery systems?

  • Methodological Answer : The compound may act as a linker in cytotoxic conjugates. For instance:

  • Conjugate design : Attach via its hydroxymethyl group to cytotoxic agents (e.g., anthraquinones) using carbodiimide coupling (EDC/NHS chemistry).
  • In vitro validation : Test target specificity using receptor-binding assays and cytotoxicity in cancer cell lines. Reference studies on GnRH-Dox conjugates for methodology .

Q. How can researchers resolve discrepancies in reported pharmacokinetic (PK) data for this compound?

  • Methodological Answer : Contradictions often arise from variable experimental conditions. A systematic approach includes:

  • Dose normalization : Ensure studies use comparable mg/kg doses.
  • Analytical cross-validation : Reanalyze samples with harmonized LC-MS protocols.
  • Statistical modeling : Apply population PK models to account for inter-study variability in absorption/distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.